HDAC6 Enzymatic Potency: I-21 vs. Intra-Patent Comparators I-8B and I-26A
In the HDAC-Glo luminescent assay using recombinant HDAC6, Compound I-21 demonstrates an IC50 of 0.601 nM, placing it between the most potent analog I-8B (IC50 = 0.275 nM) and the significantly less potent I-26A (IC50 = 4.57 nM) [1][2]. This 2.2-fold lower potency versus I-8B and 7.6-fold higher potency versus I-26A defines a unique potency window that may translate into differential target occupancy and therapeutic index [3].
| Evidence Dimension | HDAC6 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.601 nM (I-21) |
| Comparator Or Baseline | I-8B: IC50 = 0.275 nM; I-26A: IC50 = 4.57 nM |
| Quantified Difference | 2.2-fold less potent than I-8B; 7.6-fold more potent than I-26A |
| Conditions | HDAC-Glo luminescent assay; recombinant HDAC6 (unspecified species origin); compound concentration range not disclosed; incubation time not specified |
Why This Matters
For procurement decisions, I-21 offers an intermediate potency that may balance efficacy against HDAC6 with reduced risk of on-target toxicity seen with ultra-potent analogs, while still outperforming weaker analogs by nearly an order of magnitude.
- [1] BindingDB BDBM50557848. WO2021067859, Compound I-21. IC50: 0.601 nM (HDAC6, HDAC-Glo assay). View Source
- [2] BindingDB BDBM50557844 (I-8B, IC50: 0.275 nM) and BDBM637089 (I-26A, IC50: 4.57 nM). WO2021067859. View Source
- [3] Faridoon et al. Medicinal chemistry insights into non-hydroxamate HDAC6 selective inhibitors. Med Chem Res. 2022;31:1-14. View Source
